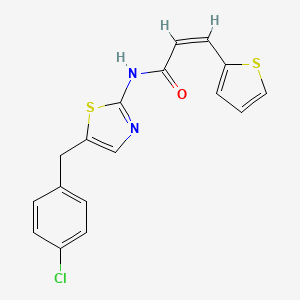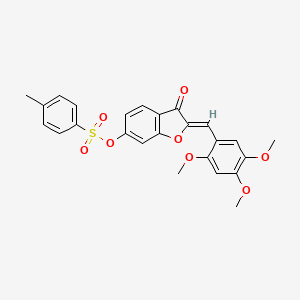![molecular formula C25H23NO4S B2834205 3-(Benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866725-76-0](/img/structure/B2834205.png)
3-(Benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzenesulfonic acid and is used in the development of Human neutrophil elastase (hNE) inhibitors for the treatment of Acute Respiratory Distress Syndrome (ARDS) . It shows moderate inhibitory activity against hNE .
Synthesis Analysis
The synthesis of this compound involves various benzenesulfonic acid derived compounds which are evaluated as competitive inhibitors of hNE . The synthesis process involves the use of benzenesulfonyl fluoride .Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of quinoline derivatives, revealing their potential in various scientific applications. For instance, the facile synthesis of pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines showcases innovative methodologies in creating complex molecules with potential bioactivity (P. Molina, M. Alajarín, P. Sánchez-Andrada, 1993). Similarly, the design and synthesis of a fluorescent probe for Zn2+ highlight the role of quinoline derivatives in developing sensitive and efficient tools for biological and chemical analysis (Ryosuke Ohshima et al., 2010).
Antimicrobial and Antitubercular Applications
Quinoline derivatives have demonstrated significant antimicrobial and antitubercular activities. The synthesis and evaluation of new quinoxaline-2-carboxylate 1,4-dioxide derivatives revealed their potential as anti-Mycobacterium tuberculosis agents, showing that specific substitutions on the quinoxaline nucleus significantly affect in vitro activity (A. Jaso et al., 2005).
Anticancer Activity
Quinoline derivatives are also being explored for their anticancer properties. Novel heteroaromatic quinols have shown potent and selective antitumor activity against various carcinoma cell lines, suggesting their mechanism of action might involve the disruption of critical cellular pathways (Eng-Hui Chew et al., 2006). Design and synthesis efforts have led to the identification of compounds with promising antileukemia activity, indicating the potential for developing new therapeutic agents (Ying-tsung Lin et al., 2020).
Material Science Applications
In material science, the synthesis and characterization of propeller-shaped mono- to hexacationic quinolinium-substituted benzenes have provided insights into the stereochemical aspects and potential applications of quinoline derivatives in developing new materials with unique properties (Sviatoslav Batsyts et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-3-30-20-13-14-23-22(15-20)25(27)24(31(28,29)21-11-5-4-6-12-21)17-26(23)16-19-10-8-7-9-18(19)2/h4-15,17H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTWYHALJLIFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2834122.png)
![7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2834123.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2834124.png)
![2-Amino-6-(3-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2834125.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2834129.png)
![N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2834130.png)


![1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2834137.png)
![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2834138.png)
![[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate](/img/structure/B2834139.png)

![4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2834143.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2834144.png)